molecular formula C16H10ClNO3 B3055465 1,4-Naphthalenedione, 2-chloro-3-((4-hydroxyphenyl)amino)- CAS No. 64897-00-3

1,4-Naphthalenedione, 2-chloro-3-((4-hydroxyphenyl)amino)-

Cat. No. B3055465
CAS RN: 64897-00-3
M. Wt: 299.71 g/mol
InChI Key: BAPUUJSXNSGXLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08513437B2

Procedure details

2,3-Dichloro-1,4-naphthoquinone (1.0 g, 4.4 mmol) was dissolved in 80 ml ethanol at 60° C., to which p-aminophenol (1.44 g, 13.2 mmol) in 20 ml ethanol was added. The reaction mixture was stirred at room temperature for 16 h. The precipitated product was filtered off and recrystallized from ethanol to afford pure purple crystals. Yield: 1.30 g (99%), Mp: 233° C.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.44 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:3](=[O:14])[C:4]2[C:9]([C:10](=[O:13])[C:11]=1[Cl:12])=[CH:8][CH:7]=[CH:6][CH:5]=2.[CH:15]1[C:20]([NH2:21])=[CH:19][CH:18]=[C:17]([OH:22])[CH:16]=1>C(O)C>[Cl:12][C:11]1[C:10](=[O:13])[C:9]2[C:4]([C:3](=[O:14])[C:2]=1[NH:21][C:20]1[CH:15]=[CH:16][C:17]([OH:22])=[CH:18][CH:19]=1)=[CH:5][CH:6]=[CH:7][CH:8]=2

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
ClC=1C(C2=CC=CC=C2C(C1Cl)=O)=O
Name
Quantity
1.44 g
Type
reactant
Smiles
C1=CC(=CC=C1N)O
Name
Quantity
80 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature for 16 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
FILTRATION
Type
FILTRATION
Details
The precipitated product was filtered off
CUSTOM
Type
CUSTOM
Details
recrystallized from ethanol
CUSTOM
Type
CUSTOM
Details
to afford pure purple crystals

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
Smiles
ClC=1C(C2=CC=CC=C2C(C1NC1=CC=C(C=C1)O)=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.